Phenyl 1-thio-beta-D-glucopyranosiduronic acid
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Overview
Description
Phenyl 1-thio-beta-D-glucopyranosiduronic acid is a chemical compound with the molecular formula C12H14O6S and a molecular weight of 286.3 g/mol . It is a derivative of glucuronic acid, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1-thio-beta-D-glucopyranosiduronic acid can be synthesized through several methods. One common approach involves the reaction of glucuronic acid derivatives with thiophenol under specific conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is carried out in an organic solvent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-thio-beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Phenyl 1-thio-beta-D-glucopyranosiduronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme-substrate interactions, particularly with enzymes that act on glucuronic acid derivatives.
Medicine: Research on this compound includes its potential use in drug development and as a probe for studying metabolic pathways.
Mechanism of Action
The mechanism of action of phenyl 1-thio-beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes that recognize glucuronic acid derivatives. The phenylthio group can influence the binding affinity and specificity of the compound towards these targets, affecting the overall biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl-beta-D-thioglucuronic acid
- Phenyl 1-thio-beta-D-galactopyranoside
- Phenyl 1-thio-beta-D-glucopyranoside
Uniqueness
Phenyl 1-thio-beta-D-glucopyranosiduronic acid is unique due to its specific structural features, such as the presence of the phenylthio group at the anomeric carbon. This structural modification imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
26399-82-6 |
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Molecular Formula |
C12H14O6S |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O6S/c13-7-8(14)10(11(16)17)18-12(9(7)15)19-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12-/m0/s1 |
InChI Key |
XXJOOMMTHULGSD-LIJGXYGRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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